![molecular formula C18H29NO B5008029 1-[4-(2,4,6-Trimethylphenoxy)butyl]piperidine](/img/structure/B5008029.png)
1-[4-(2,4,6-Trimethylphenoxy)butyl]piperidine
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Overview
Description
1-[4-(2,4,6-Trimethylphenoxy)butyl]piperidine is a chemical compound with the molecular formula C19H31NO It is known for its unique structure, which includes a piperidine ring attached to a butyl chain that is further connected to a 2,4,6-trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4,6-Trimethylphenoxy)butyl]piperidine typically involves the reaction of 2,4,6-trimethylphenol with 1-bromo-4-chlorobutane to form 4-(2,4,6-trimethylphenoxy)butyl chloride. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,4,6-Trimethylphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butyl chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2,4,6-Trimethylphenoxy)butyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,4,6-Trimethylphenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,4,6-Trimethylphenoxy)butyl]piperazine
- 4-Methyl-1-[4-(2,4,6-trimethylphenoxy)butyl]piperidine
Uniqueness
1-[4-(2,4,6-Trimethylphenoxy)butyl]piperidine stands out due to its unique combination of a piperidine ring and a 2,4,6-trimethylphenoxy group This structure imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
1-[4-(2,4,6-trimethylphenoxy)butyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-13-16(2)18(17(3)14-15)20-12-8-7-11-19-9-5-4-6-10-19/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZPDVHDKCTBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCN2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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